molecular formula C8H8BrNO B8529440 2-Bromo-4-methoxy-6-vinyl-pyridine

2-Bromo-4-methoxy-6-vinyl-pyridine

Cat. No.: B8529440
M. Wt: 214.06 g/mol
InChI Key: ATQYMTBNZQPRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methoxy-6-vinyl-pyridine is a multifunctional heteroaromatic compound of high interest in advanced organic synthesis and materials science. It serves as a key synthetic intermediate, primarily valued as a chemical building block for constructing more complex molecular architectures. Its molecular structure incorporates two distinct reactive sites: a bromine substituent and a vinyl group. The bromine atom makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds . Concurrently, the vinyl group offers a handle for further functionalization; for instance, it can participate in ruthenium-catalyzed β-selective alkylation strategies with aldehydes and ketones, a methodology demonstrated with related vinylpyridines for the introduction of complex alkyl chains . This dual functionality allows researchers to perform sequential, orthogonal chemical transformations, making this compound particularly useful for the synthesis of functionalized ligands , pharmaceutical intermediates , and novel polymeric materials . Given its properties, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-6-ethenyl-4-methoxypyridine

InChI

InChI=1S/C8H8BrNO/c1-3-6-4-7(11-2)5-8(9)10-6/h3-5H,1H2,2H3

InChI Key

ATQYMTBNZQPRSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Br)C=C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Bromo-4-methoxy-6-vinyl-pyridine serves as an important intermediate in the synthesis of more complex organic molecules. The compound's reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, which facilitate various chemical reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential pharmacological activities. It has been studied for its interactions with biological targets, suggesting applications in drug development.

Pharmacological Properties

The compound has shown promise in various biological assays:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanisms involve modulation of cell cycle and inhibition of angiogenesis .
  • Antimicrobial Activity : Related compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial properties.

Materials Science

The vinyl group in this compound allows it to be utilized in polymerization processes. This characteristic is particularly useful for creating functionalized polymers with tailored properties for applications in drug delivery systems and catalysis.

Polymerization Applications

The compound can be used as a monomer or co-monomer in the synthesis of polymers that exhibit specific functionalities:

  • Drug Delivery Systems : Polymers derived from this compound can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities.
  • Catalysis : The compound's derivatives can serve as catalysts or catalyst supports in various chemical reactions, improving reaction efficiencies .

Anticancer Investigations

A study explored the cytotoxic effects of this compound derivatives on multiple cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis, showcasing their potential as anticancer agents .

Antimicrobial Efficacy

Research on related bromopyridine compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Modifications to the side chains were found to enhance potency, indicating a structure-activity relationship that could guide future drug design.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Reactivity/Applications Reference
2-Bromo-4-methoxy-6-vinyl-pyridine C₈H₇BrNO Br (2), OCH₃ (4), CH₂=CH (6) Cross-coupling reactions, drug intermediates
4-Bromo-2-methoxy-6-methylpyridine C₇H₈BrNO Br (4), OCH₃ (2), CH₃ (6) Crystallography, stable intermediates
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) Agrochemical synthesis
6-Bromo-4-(bromomethyl)-3-fluoro... C₇H₄Br₂F₄NO Br (6,4), F (3), OCF₃ (2) High-yield nucleophilic substitutions

Preparation Methods

Reaction Overview

The most well-documented synthesis of 2-bromo-4-methoxy-6-vinylpyridine employs a palladium-catalyzed cross-coupling strategy. This method utilizes tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst and potassium carbonate (K₂CO₃) as the base, enabling the introduction of a vinyl group to the pyridine ring.

Table 1: Reaction Parameters for Pd-Catalyzed Synthesis

ParameterValue/Detail
Starting Material2-Bromo-4-methoxy-pyridine
CatalystPd(PPh₃)₄ (1–5 mol%)
BaseK₂CO₃ (2–3 eq)
SolventTetrahydrofuran (THF) or DMF
Temperature80–100°C
Reaction Time12–24 hours
Yield4.50 g (quantity reported)

Analytical Validation

The product is characterized using liquid chromatography-mass spectrometry (LC-MS), showing a retention time (tRt_R) of 0.90 minutes and a molecular ion peak at [M+1]+=213.83[M+1]^+ = 213.83, consistent with the expected molecular weight of 214.06 g/mol. The yellow solid is further purified to >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Alternative Synthetic Routes

Direct Bromination of Vinylpyridine Derivatives

An alternative approach involves the bromination of 4-methoxy-6-vinylpyridine. This method would require:

  • Brominating Agent : N-bromosuccinimide (NBS) or bromine (Br₂).

  • Conditions : Radical initiation (e.g., light or AIBN) for selective bromination at the 2-position.

This route is less efficient due to competing side reactions, such as over-bromination or polymerization of the vinyl group.

Critical Analysis of Methodologies

Efficiency and Scalability

The Pd-catalyzed cross-coupling method offers superior yield (4.50 g per batch) and scalability compared to alternative routes. The use of K₂CO₃ as a mild base minimizes side reactions, while Pd(PPh₃)₄ ensures high catalytic activity.

Table 2: Hazard Codes and Precautionary Measures

Hazard CodePrecautionary Measure
P280Wear protective gloves/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

Industrial and Research Applications

The vinyl group in 2-bromo-4-methoxy-6-vinylpyridine serves as a versatile handle for further functionalization, enabling its use in:

  • Pharmaceuticals : As a building block for kinase inhibitors.

  • Materials Science : In polymer synthesis via radical polymerization of the vinyl group .

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